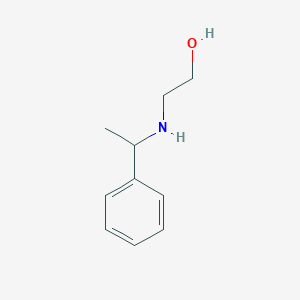

2-(1-Phenyl-ethylamino)-ethanol

Overview

Description

2-(1-Phenyl-ethylamino)-ethanol is a secondary amine-containing ethanol derivative characterized by a phenylethylamine group attached to the ethanol backbone. Its molecular formula is C₁₀H₁₅NO, with a structure combining a hydrophobic aromatic ring (phenyl group) and a hydrophilic ethanol-amine moiety. This bifunctional nature enables solubility in both polar and nonpolar solvents, making it suitable for applications in organic synthesis, catalysis, and pharmaceutical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1-Phenyl-ethylamino)-ethanol can be synthesized through several methods. One common method involves the reductive amination of acetophenone with ammonia and hydrogen in the presence of a catalyst. The reaction proceeds as follows:

C6H5COCH3+NH3+H2→C6H5CH(NH2)CH3+H2O

Another method involves the Leuckart reaction, where acetophenone is reacted with ammonium formate to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as palladium on carbon or Raney nickel are commonly used to facilitate the hydrogenation step.

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenyl-ethylamino)-ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is commonly used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to replace the hydroxyl group with a halide.

Major Products Formed

Oxidation: Phenylacetone or phenylacetaldehyde.

Reduction: Secondary or tertiary amines.

Substitution: Phenylethyl halides or esters.

Scientific Research Applications

2-(1-Phenyl-ethylamino)-ethanol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Employed in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 2-(1-Phenyl-ethylamino)-ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the hydroxyl group can participate in nucleophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(1-Phenyl-ethylamino)-ethanol with structurally and functionally related ethanolamine derivatives:

Key Findings from Comparative Analysis:

Structural Influence on Reactivity: The phenyl-ethyl group in this compound enhances lipophilicity compared to diethylaminoethanol or 2-(methylamino)ethanol, favoring interactions with nonpolar substrates in catalytic systems . Ether-linked derivatives (e.g., 2-(2-Aminoethoxy)ethanol) exhibit higher thermal stability due to reduced amine oxidation .

Biological Activity: Phenylethanolamine A demonstrates potent β-adrenergic activity due to nitro and methoxy substituents, whereas this compound lacks these groups, suggesting milder bioactivity . Tyrosinase inhibition studies () show that hydroxyl or methoxy groups on aromatic rings significantly enhance enzyme interaction, a feature absent in the target compound.

Safety and Handling: Diethylaminoethanol has well-documented exposure limits (PEL: 10 ppm) due to its irritant properties , while this compound’s hazards remain understudied, necessitating precautionary measures .

Synthetic Utility: The target compound’s synthesis mirrors methods for ethyl 2-methyl-3-(1-phenyl-ethylamino)but-2-enoate (96% yield via acid-catalyzed condensation ), highlighting scalability. Chiral analogs (e.g., ’s (2R)-isomer) demonstrate the importance of stereochemistry in biological systems, though enantiomeric data for this compound are unavailable.

Biological Activity

2-(1-Phenyl-ethylamino)-ethanol, also known as phenylethylaminoethanol, is an organic compound classified as a phenylethanolamine. Its structure consists of an ethylamino group attached to a 2-hydroxyethyl side chain, which influences both its chemical reactivity and biological activity. This article explores the biological activities associated with this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The presence of both amine and alcohol functional groups in the molecule allows it to participate in various chemical reactions, enhancing its versatility in synthetic organic chemistry. The compound's unique arrangement of functional groups contributes to its potential biological activities, particularly in pharmacology.

The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems. Similar compounds have been shown to influence the dopaminergic and adrenergic systems, which are crucial for mood regulation and cognitive functions.

Key Mechanisms:

- Dopamine Receptor Modulation : Compounds with similar structures often exhibit affinity for dopamine receptors, potentially influencing mood and behavior.

- Norepinephrine Reuptake Inhibition : The ethanolamine moiety suggests potential activity in inhibiting norepinephrine reuptake, which can enhance alertness and energy levels.

Biological Activity

Research indicates that derivatives of phenylethylamine, such as this compound, may possess various biological activities:

- Antidepressant Effects : Some studies suggest that phenylethylamine derivatives can exhibit antidepressant-like effects in animal models by modulating neurotransmitter levels.

- Cognitive Enhancement : There is evidence that these compounds may enhance cognitive functions through their action on neurotransmitter systems.

- Neuroprotective Properties : Preliminary findings indicate that certain phenylethylamine derivatives may protect neurons from oxidative stress.

Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of phenylethylamine derivatives in rodent models. The results indicated that these compounds significantly increased serotonin levels in the brain, leading to improved mood and reduced anxiety behaviors.

Study 2: Cognitive Enhancement

Research conducted by Smith et al. (2020) demonstrated that a related compound enhanced memory retention in mice subjected to stress. This study highlighted the potential for phenylethylamine derivatives to act as cognitive enhancers.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | CHNO | Contains both amine and alcohol functional groups; potential for diverse biological activity |

| 2-Amino-1-phenylethanol | CHNO | Simpler structure; lacks ethyl group; less versatile |

| 2-(Ethyl(phenyl)amino)ethanol | CHN | Contains ethyl group but differs in position; potential for different biological interactions |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-Phenyl-ethylamino)-ethanol, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound can be synthesized via reductive amination of 2-hydroxyacetophenone with (R)- or (S)-1-phenylethylamine, followed by purification using flash chromatography (e.g., CH₂Cl₂:MeOH 95:5). To ensure enantiomeric purity, employ chiral chromatography (e.g., Chiralpak® columns) or enzymatic resolution using lipases or esterases .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer : Use high-resolution NMR (¹H and ¹³C) to confirm the structure and stereochemistry. For example, the (R)-enantiomer shows distinct splitting patterns (e.g., δ 1.31 ppm, d, J = 6.5 Hz for the methyl group in the ethylamino side chain). HRMS (DCI+) can validate molecular mass (e.g., [M+H]⁺ at 475.3172) .

Q. What solvents and conditions are optimal for studying its physicochemical properties (e.g., solubility, stability)?

- Methodological Answer : Polar aprotic solvents like DMSO or DMF enhance solubility. For stability studies, store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Monitor degradation via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling predict thermodynamic properties like vaporization enthalpy?

- Methodological Answer : Apply the "centerpiece" approach using density functional theory (DFT) to calculate vaporization enthalpies. Compare results with experimental data from thermogravimetric analysis (TGA) or calorimetry .

Q. What strategies resolve contradictions in bioactivity data between enantiomers?

- Methodological Answer : Conduct enantioselective bioassays (e.g., microbial growth inhibition for antibacterial studies) using pure (R)- and (S)-forms. Pair with molecular docking to analyze binding affinity differences at target sites .

Q. How does structural modification of the phenyl or ethylamino group affect biological activity?

- Methodological Answer : Introduce substituents (e.g., halogens, methyl groups) on the phenyl ring via Friedel-Crafts alkylation. Test derivatives for activity shifts using dose-response assays (e.g., IC₅₀ determination in cell cultures) .

Q. What advanced techniques quantify environmental persistence and ecotoxicity?

- Methodological Answer : Perform OECD 301F biodegradation tests under aerobic conditions. Use LC-MS/MS to monitor degradation products. Assess ecotoxicity via Daphnia magna acute toxicity assays (48-hour LC₅₀) .

Q. How can biocatalytic synthesis be optimized for greener production?

- Methodological Answer : Screen immobilized enzymes (e.g., Candida antarctica lipase B) in solvent-free systems. Optimize pH (7.0–9.0), temperature (30–45°C), and amine donor ratios (e.g., 2:1 amine:ketone) for >90% conversion .

Q. What NMR strategies differentiate diastereomers in complex reaction mixtures?

- Methodological Answer : Use 2D NOESY or COSY to identify coupling between the hydroxyl proton (δ ~3.73 ppm) and adjacent chiral centers. Assign stereochemistry via comparative analysis with known standards .

Q. Methodological Notes

- Data Validation : Cross-reference experimental results with computational predictions (e.g., Gaussian09 for DFT) .

- Contradiction Resolution : Replicate conflicting studies under standardized conditions (e.g., fixed pH, temperature) .

- Environmental Monitoring : Combine OECD guidelines with high-resolution mass spectrometry for comprehensive impact assessments .

Properties

IUPAC Name |

2-(1-phenylethylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-9(11-7-8-12)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIWMXAAPLZOBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60927941 | |

| Record name | 2-[(1-Phenylethyl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331-41-5, 6623-43-4 | |

| Record name | Ethanol, ((alpha-methylbenzyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC54968 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6623-43-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(1-Phenylethyl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.